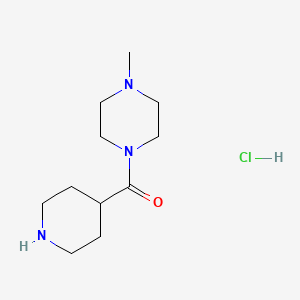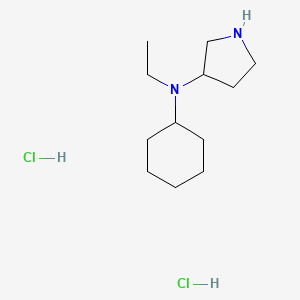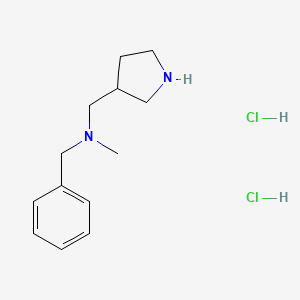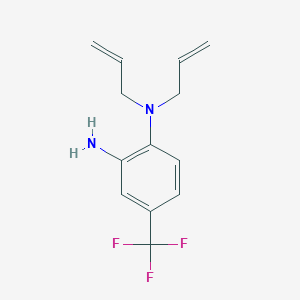
Ácido (4-cloropiridin-2-il)borónico
Descripción general
Descripción
(4-Chloropyridin-2-yl)boronic acid is a useful research compound. Its molecular formula is C5H5BClNO2 and its molecular weight is 157.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloropyridin-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloropyridin-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácido (4-cloropiridin-2-il)borónico: se utiliza ampliamente en aplicaciones de detección debido a su capacidad de interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro. Esta interacción es crucial para el desarrollo de ensayos homogéneos y sistemas de detección heterogéneos .
Etiquetado biológico y manipulación de proteínas
La reactividad del compuesto con los dioles también permite su uso en el etiquetado biológico. Se puede emplear para manipular proteínas, lo cual es esencial para comprender la función y la interacción de las proteínas .
Desarrollo de terapias
Los ácidos bórnicos, incluido el ácido (4-cloropiridin-2-il)borónico, tienen posibles aplicaciones en el desarrollo de terapias. Sus propiedades únicas les permiten interferir en las vías de señalización y la inhibición enzimática, lo que se puede aprovechar para fines terapéuticos .
Tecnologías de separación
En el campo de las tecnologías de separación, el ácido (4-cloropiridin-2-il)borónico se puede utilizar para la separación selectiva de diferentes moléculas, especialmente azúcares y otros compuestos que contienen dioles .
Materiales de polímeros y optoelectrónicos
Este derivado de ácido bórico también es significativo en la síntesis de materiales para polímeros y optoelectrónica. Sus propiedades son beneficiosas para crear materiales con características específicas de emisión de luz o eléctricas .
Catálisis
This compound: desempeña un papel en la catálisis, particularmente en reacciones que involucran la funcionalización de dioles, carbohidratos y la apertura de anillos de epóxido. Su mayor acidez de Lewis en comparación con otros ácidos bórnicos lo convierte en un catalizador valioso para estas reacciones .
Mecanismo De Acción
Target of Action
The primary target of (4-Chloropyridin-2-yl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction affects the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, allowing for the creation of complex organic compounds .
Action Environment
The action of (4-Chloropyridin-2-yl)boronic acid is influenced by the reaction conditions. The compound is known for its stability and tolerance to various functional groups . It is also generally environmentally benign . .
Análisis Bioquímico
Biochemical Properties
Boronic acids, including (4-Chloropyridin-2-yl)boronic acid, are known to interact with various enzymes and proteins . They can form reversible covalent bonds with diols, a functional group present in many biomolecules .
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that boronic acids can form reversible covalent bonds with diols, a functional group present in many biomolecules . This can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade easily
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Propiedades
IUPAC Name |
(4-chloropyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLVACJGJSSBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718874 | |
| Record name | (4-Chloropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870459-91-9 | |
| Record name | (4-Chloropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424687.png)




![2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424693.png)



